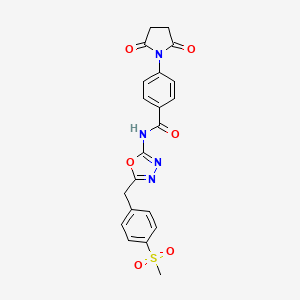
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of functional groups including a pyrrolidinone, oxadiazole, and benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate amides or imides.
Final Coupling: The final step involves coupling the oxadiazole derivative with the pyrrolidinone derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.
Chemical Biology: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and bioavailability. This makes it a promising candidate for drug development and other applications where solubility is a critical factor.
Propriétés
Numéro CAS |
1170381-66-4 |
|---|---|
Formule moléculaire |
C21H18N4O6S |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H18N4O6S/c1-32(29,30)16-8-2-13(3-9-16)12-17-23-24-21(31-17)22-20(28)14-4-6-15(7-5-14)25-18(26)10-11-19(25)27/h2-9H,10-12H2,1H3,(H,22,24,28) |
Clé InChI |
NXOKAOAVSOOVJK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















